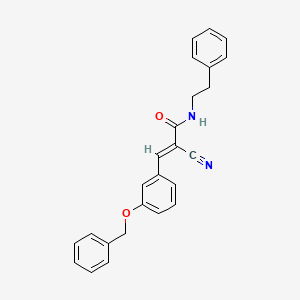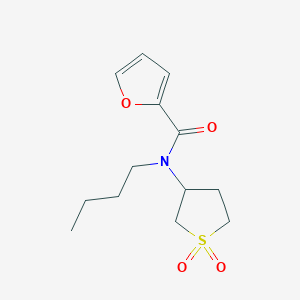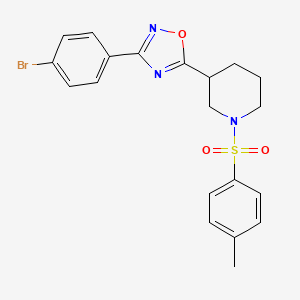
3-(4-Bromophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Bromophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which have been found to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to "3-(4-Bromophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole" have been explored in various studies. These compounds are often synthesized through reactions involving different aliphatic or aromatic primary amines, with their structures confirmed via spectroscopic methods like NMR, IR, and Mass spectroscopy. For instance, a study by Kaneria et al. (2016) presented the synthesis of similar triazole derivatives highlighting the antimicrobial activities of these compounds against various bacteria and fungi strains. Another research by Ustabaş et al. (2020) on bromobenzyl-triazole-oxadiazole compounds discussed their synthesis, characterization, and antimicrobial activity, providing insights into the potential biological applications of related oxadiazole derivatives (Kaneria et al., 2016) (Ustabaş et al., 2020).
Biological Activities
Research on oxadiazole derivatives often focuses on their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For example, a study on the discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as apoptosis inducers identified novel compounds with potential anticancer properties, highlighting the role of oxadiazole derivatives in therapeutic applications (Zhang et al., 2005). Additionally, compounds incorporating the oxadiazole ring have been evaluated for their anti-inflammatory and analgesic activities, suggesting their potential use in developing new therapeutic agents with minimized side effects (Husain & Ajmal, 2009).
Electronic and Optical Properties
Oxadiazole derivatives have also been explored for their electronic and optical properties, making them promising candidates for materials science applications. Liu et al. (2007) discussed the synthesis, characterization, and evaluation of oxadiazole derivatives as electron transport materials, emphasizing their thermal stabilities, low orbital levels, and potential use in organic optoelectronic devices (Liu et al., 2007).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of 1,3,4-oxadiazole derivatives have been a subject of significant interest. Research by Jafari et al. (2017) on the synthesis and antimicrobial evaluation of oxadiazole derivatives revealed compounds with remarkable activities against various bacterial strains, showcasing the potential of these compounds in addressing antibiotic resistance challenges (Jafari et al., 2017).
properties
IUPAC Name |
3-(4-bromophenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S/c1-14-4-10-18(11-5-14)28(25,26)24-12-2-3-16(13-24)20-22-19(23-27-20)15-6-8-17(21)9-7-15/h4-11,16H,2-3,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTQIFPVHDDFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-(1-tosylpiperidin-3-yl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2960900.png)
![1-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]cyclobutane-1-carboxylic acid](/img/structure/B2960904.png)


![2-Butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2960909.png)

![N-(3-bromophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2960911.png)
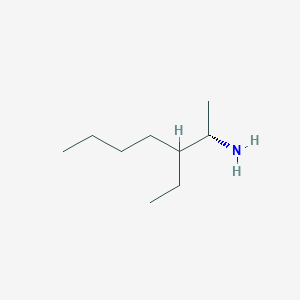
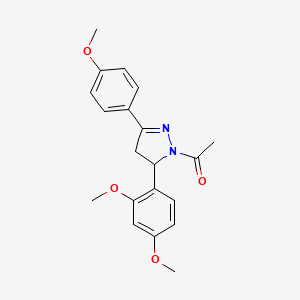
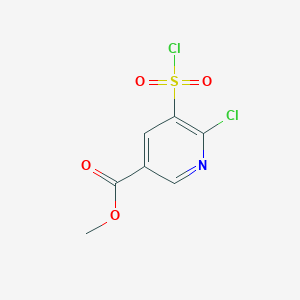
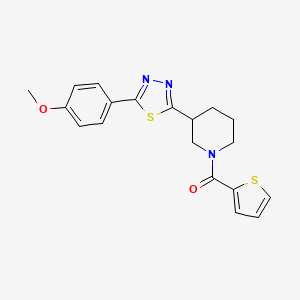
![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-1-propanol](/img/structure/B2960917.png)
